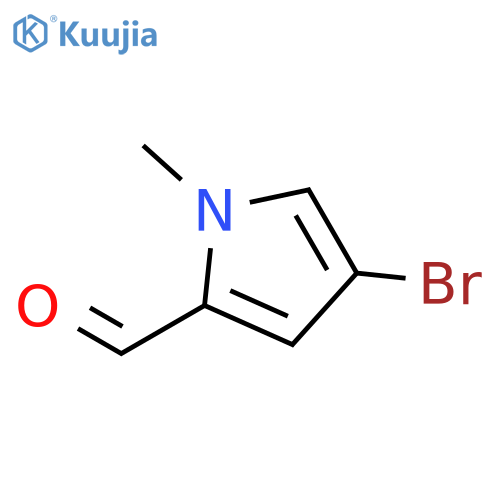

Cas no 33694-79-0 (4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde)

33694-79-0 structure

商品名:4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde

4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl-

- 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde

- 4-Bromo-1-methyl-1H-pyrrole-2-carboxaldehyde

- MFCD24674290

- BBL033385

- CS-0117595

- EN300-1696678

- 843-994-9

- Z1511750481

- VEEDIVXHCKQZMS-UHFFFAOYSA-N

- 4-BROMO-1-METHYLPYRROLE-2-CARBALDEHYDE

- n-methyl-4-bromo-2-pyrrole-carboxaldehyde

- VS-12030

- STL374127

- AKOS015832788

- AT16228

- 33694-79-0

- SY237299

- IBA69479

- SCHEMBL5393454

- N-Methyl-4-bromo-2-pyrrolecarboxaldehyde

- 4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde

-

- MDL: MFCD24674290

- インチ: InChI=1S/C6H6BrNO/c1-8-3-5(7)2-6(8)4-9/h2-4H,1H3

- InChIKey: VEEDIVXHCKQZMS-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 186.96328g/mol

- どういたいしつりょう: 186.96328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 22Ų

4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1696678-0.05g |

4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde |

33694-79-0 | 95% | 0.05g |

$86.0 | 2023-09-20 | |

| Enamine | EN300-1696678-0.25g |

4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde |

33694-79-0 | 95% | 0.25g |

$183.0 | 2023-09-20 | |

| TRC | B699343-100mg |

4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde |

33694-79-0 | 100mg |

$ 1275.00 | 2023-04-18 | ||

| Alichem | A109007308-25g |

4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde |

33694-79-0 | 97% | 25g |

$1366.80 | 2023-09-02 | |

| A2B Chem LLC | AX27871-50mg |

4-Bromo-1-methyl-1h-pyrrole-2-carbaldehyde |

33694-79-0 | 95% | 50mg |

$126.00 | 2024-04-20 | |

| A2B Chem LLC | AX27871-500mg |

4-Bromo-1-methyl-1h-pyrrole-2-carbaldehyde |

33694-79-0 | 95% | 500mg |

$340.00 | 2024-04-20 | |

| Aaron | AR01DX1N-1g |

4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde |

33694-79-0 | 95% | 1g |

$534.00 | 2025-02-09 | |

| A2B Chem LLC | AX27871-2.5g |

4-Bromo-1-methyl-1h-pyrrole-2-carbaldehyde |

33694-79-0 | 95% | 2.5g |

$648.00 | 2024-04-20 | |

| Aaron | AR01DX1N-2.5g |

4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde |

33694-79-0 | 95% | 2.5g |

$826.00 | 2025-02-09 | |

| A2B Chem LLC | AX27871-100mg |

4-Bromo-1-methyl-1h-pyrrole-2-carbaldehyde |

33694-79-0 | 95% | 100mg |

$170.00 | 2024-04-20 |

4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

33694-79-0 (4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde) 関連製品

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬